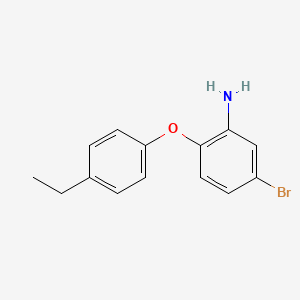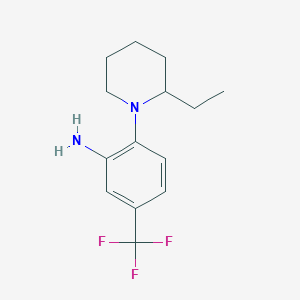
5-Bromo-2-(4-ethylphenoxy)aniline
Vue d'ensemble
Description
5-Bromo-2-(4-ethylphenoxy)aniline is an organic compound with the molecular formula C14H14BrNO and a molecular weight of 292.17 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 5-Bromo-2-(4-ethylphenoxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Analyse Des Réactions Chimiques
5-Bromo-2-(4-ethylphenoxy)aniline undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group in the compound is strongly activating and ortho- and para-directing, making it highly reactive in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common reagents used in these reactions include bromine for bromination, acetic anhydride for acetylation, and various palladium catalysts for coupling reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-2-(4-ethylphenoxy)aniline is used extensively in scientific research, particularly in the fields of proteomics and biochemistry . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it is used in the synthesis of various organic compounds and as a building block in medicinal chemistry .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(4-ethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can participate in nucleophilic aromatic substitution reactions , where it acts as a nucleophile and displaces a leaving group on an aromatic ring . This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparaison Avec Des Composés Similaires
5-Bromo-2-(4-ethylphenoxy)aniline can be compared to other similar compounds, such as 3-bromoaniline and 4-bromoaniline . These compounds share similar structural features but differ in the position of the bromine atom on the aromatic ring. The unique positioning of the bromine atom in this compound contributes to its distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
5-bromo-2-(4-ethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBJFNLALYSHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate](/img/structure/B3171246.png)


![5-Bromo-2-[2-(methylanilino)ethoxy]aniline](/img/structure/B3171253.png)

![5-Bromo-2-[3-(dimethylamino)phenoxy]aniline](/img/structure/B3171280.png)




